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Compound of Interest

Compound Name: 6-Methoxyharmalan

CAS No.: 3589-73-9

Cat. No.: B1215932

Get Quote

Executive Summary
6-Methoxyharmalan (6-Methoxy-1-methyl-3,4-dihydro-β-carboline) is a psychoactive β-

carboline alkaloid and a putative endogenous metabolite of melatonin.[1] Structurally, it is the

dihydro-analog of the pineal hormone metabolite Pinoline (6-MeO-THBC) and a regioisomer of

the plant alkaloid Harmaline.

For researchers and drug developers, 6-Methoxyharmalan represents a "privileged scaffold"

with a complex polypharmacological profile.[2] It acts primarily as a potent, reversible inhibitor

of Monoamine Oxidase A (MAO-A) and exhibits specific affinity for serotonin receptors (5-

HT2A, 5-HT2C, 5-HT6, 5-HT7).[2]

Critical Technical Advisory: Unlike standard small molecules, 6-Methoxyharmalan possesses

intrinsic fluorescence and susceptibility to oxidative dehydrogenation.[2] In vitro assays

involving this compound require rigorous controls to prevent false positives in fluorometric

assays and stability issues in aqueous buffers.[2]
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Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
Before initiating biological assays, the physicochemical behavior of 6-Methoxyharmalan must

be accounted for to ensure data integrity.[2]

Property Specification Technical Implication

IUPAC Name
6-methoxy-1-methyl-3,4-

dihydro-2H-pyrido[3,4-b]indole

Distinct from Pinoline

(Tetrahydro) and Harmine

(Aromatic).

Molecular Weight 214.26 g/mol --

pKa (Basic) ~7.97

Poor solubility at neutral pH.[2]

Requires acidification or

DMSO for stock solutions.[2]

Solubility ~0.058 g/L (Water)

Protocol: Dissolve in 100%

DMSO (10 mM stock), then

dilute into assay buffer.[2]

Fluorescence
High (Excitation ~360-390 nm;

Emission ~450-500 nm)

CRITICAL: Interferes with

Amplex Red and Resorufin-

based MAO assays.

Stability
Light-sensitive; Oxidation-

prone

Solutions must be prepared

fresh and protected from light

to prevent oxidation to 6-

Methoxyharmine.

Metabolic & Biosynthetic Context
Understanding the formation of 6-Methoxyharmalan is crucial for interpreting its endogenous

relevance. It is part of the "McIsaac Pathway," where melatonin acts as a precursor to tricyclic

beta-carbolines.[2]

Diagram 1: The Melatonin-Beta-Carboline Pathway
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This pathway illustrates the cyclization of melatonin metabolites into Pinoline and subsequent

oxidation to 6-Methoxyharmalan.

Tryptophan 5-Hydroxytryptamine
(Serotonin)

Hydroxylation/Decarboxylation MelatoninNAT / ASMT 6-MethoxytryptamineDeacetylation Pinoline
(6-MeO-THBC)

Pictet-Spengler
(with Acetaldehyde) 6-Methoxyharmalan

(Dihydro-β-carboline)

Oxidative Dehydrogenation
(Spontaneous/Enzymatic) 6-Methoxyharmine

(Fully Aromatic)
Further Oxidation

Click to download full resolution via product page

Caption: Biosynthetic route from Melatonin to 6-Methoxyharmalan via Pinoline (6-MeO-

THBC). Note the oxidative conversion potential.

Primary Mechanism: MAO-A Inhibition
6-Methoxyharmalan is a potent, reversible inhibitor of Monoamine Oxidase A (MAO-A).[2] This

inhibition prevents the breakdown of serotonin and norepinephrine, driving its antidepressant

and psychoactive effects.[2]

Experimental Data: Inhibition Profile
Target Enzyme IC50 / Ki Estimate Type of Inhibition

Reference
Standard

MAO-A ~0.05 - 0.5 µM
Reversible,

Competitive

Clorgyline

(Irreversible)

MAO-B > 10 µM Low Selectivity Deprenyl

Note: IC50 values vary based on substrate concentration (due to competitive mechanism).[2]

Values derived from structural analogs (Harmaline) and Pinoline data [1][2].[2]

Protocol 1: Validating MAO Inhibition (Fluorescence-
Free Method)[1]
The Problem: Standard commercial MAO assay kits use Amplex Red (resorufin), which

fluoresces at ~590 nm.[2] Beta-carbolines can fluoresce or quench in this range, causing false

IC50 readings.[2] The Solution: Use an HPLC-based direct substrate consumption assay.
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Step-by-Step Methodology:

Enzyme Source: Recombinant Human MAO-A (Membrane fraction).[2]

Substrate: Kynuramine (non-fluorescent)

4-Hydroxyquinoline (fluorescent).[2] Wait, Kynuramine is fluorometric.[2] Better
option:Serotonin (5-HT) via HPLC-ECD.

Reaction Mix:

Buffer: 100 mM Potassium Phosphate, pH 7.4.[2]

Substrate: 100 µM Serotonin (Km concentration).[2]

Inhibitor: 6-Methoxyharmalan (0.1 nM to 10 µM, 8-point curve).[2]

Pre-incubation: 15 mins at 37°C (Essential for equilibrium).

Initiation: Add MAO-A protein (0.05 mg/mL final). Incubate 20 mins.

Termination: Add 10% Perchloric Acid (PCA) to precipitate protein and stabilize 5-HT.

Detection: Inject supernatant into HPLC with Electrochemical Detection (ECD). Measure the

decrease in 5-HT peak area relative to control.

Calculation:

Fit to sigmoidal dose-response curve to determine IC50.

Secondary Mechanisms: Receptor Binding[1]
Beyond MAO inhibition, 6-Methoxyharmalan exhibits a specific serotonergic binding profile.[2]

[1] It acts as a ligand for 5-HT receptors, contributing to its hallucinogenic (Ibogaine-like)

properties [1].[2]

Binding Affinity Table[1][7][10]
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Receptor Affinity (Ki) Functional Activity Significance

5-HT2C 924 nM Agonist/Partial Agonist
Anorectic/Anxiogenic

effects.

5-HT6 1,930 nM Antagonist (Putative)
Cognition/Memory

modulation.

5-HT7 2,960 nM Antagonist (Putative)
Circadian rhythm

regulation.

5-HT2A 4.2 - 5.6 µM Low Affinity

Less potent than

classic psychedelics

(DOI/LSD), but

sufficient for

modulation.

5-HT1A > 10 µM Negligible
Differentiates from 5-

MeO-DMT.

Data sourced from competitive radioligand binding assays [1].

Diagram 2: Pharmacodynamic Signaling Logic
This diagram maps the compound's multi-target effects to downstream neurochemical

outcomes.
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Caption: Pharmacodynamic map showing primary MAO-A inhibition and secondary receptor

modulation leading to neurochemical outputs.

Neurotoxicity vs. Neuroprotection
A critical consideration for drug development is the biphasic nature of beta-carbolines.

Neuroprotection: At low concentrations (nanomolar), 6-Methoxyharmalan (and its precursor

Pinoline) acts as an antioxidant, scavenging hydroxyl radicals and protecting against lipid

peroxidation [3][4].[2]

Neurotoxicity: At high concentrations (high micromolar), beta-carbolines can become

excitotoxic, particularly if they act as inverse agonists at the GABA-A benzodiazepine site

(though 6-Methoxyharmalan affinity is lower here than fully aromatic beta-carbolines).[2]

Safety Assay Recommendation: Perform a LDH Release Assay in SH-SY5Y cells.
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Dose Range: 0.1 µM – 100 µM.[2]

Duration: 24h exposure.[2]

Expectation: No significant toxicity expected < 10 µM.[2] Toxicity likely > 50 µM.[2]

References
Wikipedia/Pharmacology Data.6-Methoxyharmalan: Pharmacology and Receptor Binding

Profiles.[2] Retrieved from .[2]

ResearchGate.IC50 values of MAO-A inhibition rates. Retrieved from .

National Institutes of Health (NIH).Comparison of the antioxidant activity of melatonin and

pinoline in vitro.[2] Retrieved from .[2]

CSIC Digital.Neurogenic Potential Assessment and Pharmacological Characterization of 6-

Methoxy-1,2,3,4-Tetrahydro-β-Carboline (Pinoline). Retrieved from .[2]

PubChem.6-Methoxyharmalan Compound Summary (CID 417052).[2][1] Retrieved from .

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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